2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]acetohydrazide
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Overview
Description
2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]acetohydrazide: is a complex organic compound with the following chemical formula:
C31H35ClN4O2S
. It belongs to the class of benzimidazole derivatives and exhibits interesting properties due to its unique structure.Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common synthetic route starts with the reaction of an aldehyde precursor with thiosemicarbazide in ethanol at reflux temperature. This yields 2-({4-[(1H-benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide . Subsequent reactions lead to the final product.
Industrial Production Methods: While industrial-scale production methods are not widely documented, research laboratories often synthesize this compound for specific studies.
Chemical Reactions Analysis
Reactivity:
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of various oxidation states.
Reduction: Reduction reactions can modify the nitro group or other functional groups.
Substitution: Substitution reactions may occur at the chlorobenzyl or other reactive sites.
- Other reagents specific to the desired modifications.
Thiosemicarbazide: Used in the initial step of synthesis.
Ethanol: Solvent for the reaction.
Major Products: The major products depend on the specific reaction conditions and the functional groups involved. Further research is needed to explore these products comprehensively.
Scientific Research Applications
Chemistry:
Medicinal Chemistry: Investigating potential drug candidates.
Organic Synthesis: Exploring novel reactions and methodologies.
Antimicrobial Properties: Studying its effects against bacteria, fungi, or parasites.
Anticancer Potential: Investigating its impact on cancer cells.
Materials Science:
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While there are related benzimidazole derivatives, this compound’s unique combination of functional groups sets it apart. Similar compounds include:
Properties
Molecular Formula |
C23H17Cl2N5O3S |
---|---|
Molecular Weight |
514.4 g/mol |
IUPAC Name |
N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C23H17Cl2N5O3S/c24-17-8-5-15(6-9-17)13-29-20-4-2-1-3-19(20)27-23(29)34-14-22(31)28-26-12-16-7-10-18(25)21(11-16)30(32)33/h1-12H,13-14H2,(H,28,31)/b26-12+ |
InChI Key |
NEGOPGSGJPGHQG-RPPGKUMJSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)SCC(=O)N/N=C/C4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)SCC(=O)NN=CC4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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